3-Bromo-7-methoxy-1,2-dihydronaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-methoxy-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5-7H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHSLKHBSPPCSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469270 | |
| Record name | 3-bromo-7-methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91820-05-2 | |
| Record name | 3-bromo-7-methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 7 Methoxy 1,2 Dihydronaphthalene and Analogues
Retrosynthetic Analysis and Strategic Approaches to the 1,2-Dihydronaphthalene (B1214177) Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally disconnecting bonds to reveal simpler, commercially available, or easily synthesized precursors. researchgate.netnih.govlibretexts.org For 3-Bromo-7-methoxy-1,2-dihydronaphthalene, a primary disconnection can be made at the C-Br bond, suggesting an allylic bromination of a 7-methoxy-1,2-dihydronaphthalene (B1330688) precursor. This dihydronaphthalene, in turn, can be retrosynthetically derived from a corresponding tetralone, a common and often commercially available starting material.
Two main tetralone precursors come into consideration: 7-methoxy-1-tetralone (B20472) and 7-methoxy-2-tetralone (B1200426). The choice of tetralone dictates the subsequent steps required to introduce the double bond at the desired location. For instance, 7-methoxy-2-tetralone can be reduced to the corresponding alcohol, 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, which upon dehydration would yield the desired 7-methoxy-1,2-dihydronaphthalene intermediate.
Direct Functionalization and Halogenation Reactions
The direct functionalization of pre-existing dihydronaphthalene scaffolds is a key strategy for the synthesis of compounds like this compound. This section details the methods for introducing the bromo and methoxy (B1213986) groups.
Regioselective Bromination of Dihydronaphthalene Precursors
The introduction of a bromine atom at a specific position on the dihydronaphthalene ring requires careful control of the reaction conditions to achieve the desired regioselectivity.
N-Bromosuccinimide (NBS) is a widely used reagent for the allylic bromination of alkenes. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, NBS is the reagent of choice for introducing the bromine atom at the C3 position of a 7-methoxy-1,2-dihydronaphthalene precursor. The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts an allylic hydrogen, leading to the formation of a resonance-stabilized allylic radical. masterorganicchemistry.comyoutube.comnih.gov This radical then reacts with a bromine source, typically Br2 generated in situ from the reaction of NBS with trace amounts of HBr, to yield the allylic bromide. youtube.com The use of NBS is advantageous as it maintains a low, steady concentration of Br2, which minimizes competing electrophilic addition to the double bond. youtube.com
For example, the allylic bromination of a symmetrical alkene like cyclohexene (B86901) with NBS is a standard transformation. masterorganicchemistry.com A similar approach can be applied to 7-methoxy-1,2-dihydronaphthalene. The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl4) and initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
The selectivity of bromination reactions can be significantly influenced by the choice of catalyst and reaction conditions. While allylic bromination with NBS is generally regioselective for the allylic position, electrophilic aromatic bromination can also occur, particularly with activated aromatic rings. The methoxy group in the 7-position of the dihydronaphthalene ring is an activating group, which could potentially lead to bromination on the aromatic ring as a side reaction.
To favor allylic bromination, the reaction is typically performed under conditions that promote a radical mechanism, such as the presence of a radical initiator and light, while minimizing conditions that favor electrophilic aromatic substitution. For electrophilic aromatic bromination, Lewis acids or protic acids are often employed to polarize the bromine source and generate a more potent electrophile. Therefore, to achieve the desired 3-bromo product, such catalysts should be avoided.
Introduction of Methoxy Functionality on Dihydronaphthalene Scaffolds
The methoxy group in the target molecule is typically introduced early in the synthetic sequence by starting with a methoxy-substituted precursor, such as 7-methoxy-1-tetralone or 7-methoxy-2-tetralone. chemicalbook.comgoogle.comresearchgate.net These starting materials are often commercially available or can be synthesized through established methods. For instance, 7-methoxy-1-tetralone can be prepared from anisole (B1667542) and succinic anhydride (B1165640) via a Friedel-Crafts acylation followed by reduction and cyclization. The synthesis of 7-methoxy-2-tetralone can be achieved from 2,7-dimethoxynaphthalene (B1218487) through a reduction and subsequent hydrolysis. google.comresearchgate.net
Direct methoxylation of a dihydronaphthalene or tetralone scaffold is also possible but can be more challenging in terms of regioselectivity. Therefore, utilizing a pre-functionalized starting material is generally the more efficient strategy.
Sequential and Tandem Functionalization Strategies
The synthesis of this compound is a prime example of a sequential functionalization strategy. A plausible synthetic sequence is outlined below:
Preparation of the Precursor: Starting from 7-methoxy-2-tetralone, a reduction using a reagent like sodium borohydride (B1222165) (NaBH4) would yield 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol.
Dehydration: Acid-catalyzed dehydration of the resulting alcohol would lead to the formation of the double bond, yielding 7-methoxy-1,2-dihydronaphthalene.
Allylic Bromination: Finally, treatment with NBS and a radical initiator would introduce the bromine atom at the C3 position to give the target compound, this compound.
This step-wise approach allows for the controlled introduction of each functional group.
Construction of the Dihydronaphthalene Ring System
The formation of the 1,2-dihydronaphthalene core is a critical step in the synthesis of the target compound and its analogues. Key strategies include building the ring through annulation and cyclization, or modifying existing aromatic systems through partial reduction or controlled oxidation.
Annulation and Cyclization Reactions to Form 1,2-Dihydronaphthalenes
Annulation and cyclization reactions provide powerful tools for constructing the dihydronaphthalene framework from acyclic or simpler cyclic precursors. These methods often involve the formation of one or more carbon-carbon bonds in a single or sequential step.
Electrochemical methods offer a green and efficient alternative to traditional chemical oxidant-based reactions. The electrochemical oxidative [4+2] annulation of styrenes has emerged as a viable route to polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.orgacs.org This approach avoids the use of metal catalysts and external oxidants, proceeding under mild conditions. chinesechemsoc.org
The reaction mechanism typically involves the anodic oxidation of a styrene (B11656) derivative to generate a radical cation. This intermediate then undergoes a [4+2] cycloaddition with another styrene molecule, followed by further oxidation and deprotonation to yield the dihydronaphthalene product. chinesechemsoc.org The regioselectivity and diastereoselectivity of this transformation are often high. chinesechemsoc.org
A plausible mechanism begins with the oxidation of a mediator, such as (4-BrPh)₃N, at the anode to form a radical cation. This radical cation then oxidizes a styrene molecule (the dienophile) to its corresponding radical cation. This electrophilic species is then attacked by a nucleophilic styrene molecule (the diene) to form a dimeric radical cation intermediate. Subsequent radical cyclization, oxidation, and deprotonation lead to the final 1,2-dihydronaphthalene product. chinesechemsoc.org
| Entry | Styrene 1 | Styrene 2 | Product | Yield (%) |
| 1 | Anisole | 4-Methoxystyrene | 1,2-Dihydronaphthalene derivative | 85 |
| 2 | 1,3-Benzodioxole | 4-Methoxystyrene | 1,2-Dihydronaphthalene derivative | 78 |
| 3 | Thioanisole | 4-Methoxystyrene | 1,2-Dihydronaphthalene derivative | 81 |
Table 1: Examples of Electrochemical Oxidative Annulation of Styrenes. chinesechemsoc.org
Intramolecular cyclization of appropriately substituted phenyl alkenes or alkynes is a direct method for forming the dihydronaphthalene ring system. Friedel-Crafts-type reactions are particularly common for this purpose. masterorganicchemistry.comnih.gov These reactions are typically catalyzed by Lewis or Brønsted acids. For instance, the intramolecular Friedel-Crafts alkylation of phenyl-substituted butanols can yield tetralins, which can be precursors to dihydronaphthalenes. masterorganicchemistry.com The formation of six-membered rings is generally favored over five- or seven-membered rings in these reactions. masterorganicchemistry.com
An acid-catalyzed intramolecular cyclization of optically active α-hydroxy-α-alkenylsilanes bearing a benzene (B151609) ring has been shown to produce enantio-enriched tetrahydronaphthalenes, which could potentially be converted to chiral dihydronaphthalenes. rsc.org Furthermore, cascade reactions involving an intramolecular Prins cyclization followed by a Friedel-Crafts reaction have been developed to synthesize 4-aryltetralin-2-ols, which are closely related to the dihydronaphthalene scaffold. nih.gov
Partial Hydrogenation and Oxidation Routes to Dihydronaphthalenes
The modification of readily available naphthalene (B1677914) or tetrahydronaphthalene (tetralin) skeletons provides another major pathway to 1,2-dihydronaphthalenes.
The Birch reduction of naphthalenes is a classical method for accessing dihydronaphthalene structures. This dissolving metal reduction, typically using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, can selectively reduce one of the aromatic rings. acs.orgstackexchange.com The initial product of the Birch reduction of naphthalene is 1,4-dihydronaphthalene. stackexchange.com Under basic conditions, this can isomerize to the more thermodynamically stable conjugated 1,2-dihydronaphthalene. stackexchange.com Recent advancements have led to electrochemical Birch reductions that avoid the use of liquid ammonia and can be performed in continuous flow reactors. acs.org
Conversely, the dehydrogenation of tetralins can also yield 1,2-dihydronaphthalenes. This can be achieved using various catalytic systems at elevated temperatures. chinesechemsoc.orgnih.gov For example, NiMo/Al₂O₃ and CoMo/Al₂O₃ catalysts have been used for the dehydrogenation of tetralin. nih.gov Metal-free photocatalytic methods have also been developed for the aromatization of 1,2-dihydronaphthalenes to naphthalenes, and in some cases, the conversion of tetralins to dihydronaphthalenes. nih.gov
Elimination Reactions from Tetrahydronaphthalene Precursors
A common and effective strategy for introducing the double bond in the 1,2-position of the dihydronaphthalene ring is through elimination reactions from functionalized tetrahydronaphthalene precursors, particularly tetralones and tetralols.
The synthesis of 1,2-dihydronaphthalenes can be achieved by the reduction of 1-tetralones to the corresponding 1-tetralols, followed by acid-catalyzed dehydration. huji.ac.il This two-step sequence is a reliable method for generating the desired double bond.
A relevant example leading to a key intermediate for analogues of the target compound is the regioselective bromination of 6-methoxy-1-tetralone (B92454) with N-bromosuccinimide (NBS) to yield 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. nih.gov This bromo-tetralone can then undergo further transformations. For instance, treatment with a strong base like n-butyllithium followed by reaction with trimethyl borate (B1201080) and subsequent oxidation can introduce a hydroxyl group, which can then be eliminated. nih.gov Another approach involves the conversion of a tetralone to a vinyl bromide, which can then be used in coupling reactions. nih.gov
| Precursor | Reagents | Product | Yield (%) |
| 6-Methoxy-1-tetralone | 1. NaBH₄, 2. H⁺ | 7-Methoxy-1,2-dihydronaphthalene | - |
| 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | 1. n-BuLi, 2. B(OMe)₃, 3. H₂O₂ | 5-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | 85 |
| 5-((tert-butyldimethylsilyl)oxy)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | PBr₃ | ((5-Bromo-2-methoxy-7,8-dihydronaphthalen-1-yl)oxy)(tert-butyl)dimethylsilane | 63 |
Table 2: Synthesis of Dihydronaphthalene Precursors and Analogues via Elimination Routes. huji.ac.ilnih.gov
Metal-Catalyzed Approaches (e.g., Palladium-catalyzed, Cobalt-catalyzed)
Transition metal catalysis offers highly efficient and selective methods for the synthesis of complex organic molecules, including dihydronaphthalenes.
Palladium-catalyzed reactions are widely used for C-C bond formation. While many palladium-catalyzed reactions lead to fully aromatic naphthalenes nih.gov, specific conditions can be tailored to yield dihydronaphthalene structures. For instance, palladium-catalyzed annulation reactions have been developed for the synthesis of various cyclic and heterocyclic compounds. rsc.orgnih.gov Palladium-catalyzed intramolecular Mizoroki-Heck reactions of dihydronaphthalene precursors have been used in the synthesis of natural products. researchgate.net
Cobalt-catalyzed reactions have also proven effective for the synthesis of 1,2-dihydronaphthalenes. A notable method involves the cobalt-catalyzed reaction of o-styryl N-tosyl hydrazones, which serve as carbene precursors. nih.gov This reaction proceeds via a cobalt(III)-carbene radical intermediate and allows for the synthesis of a broad range of substituted 1,2-dihydronaphthalenes in good to excellent yields. nih.gov The reaction mechanism involves the coordination of the diazo compound (formed from the tosylhydrazone) to the cobalt(II) catalyst, followed by intramolecular cyclization. nih.gov
| Substrate | Catalyst | Product | Yield (%) |
| (E)-ethyl 2-(2-(prop-1-en-1-yl)phenyl)acetate | [Co(TPP)] | Ethyl 1,2-dihydronaphthalene-1-carboxylate | 85 |
| (E)-ethyl 2-(5-methoxy-2-(prop-1-en-1-yl)phenyl)acetate | [Co(TPP)] | Ethyl 6-methoxy-1,2-dihydronaphthalene-1-carboxylate | 91 |
| (E)-ethyl 2-(5-bromo-2-(prop-1-en-1-yl)phenyl)acetate | [Co(TPP)] | Ethyl 6-bromo-1,2-dihydronaphthalene-1-carboxylate | 72 |
Table 3: Cobalt-Catalyzed Synthesis of 1,2-Dihydronaphthalene Derivatives. nih.gov
Green Chemistry and Sustainable Synthetic Routes for Dihydronaphthalene Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules like dihydronaphthalene derivatives, aiming to develop more environmentally benign and sustainable processes. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.
One key area of development is the use of greener catalysts. For example, zeolites, which are crystalline aluminosilicates, have been employed as recyclable catalysts in the synthesis of 1-phenyl naphthalene lignans, which share structural similarities with dihydronaphthalene derivatives. rsc.org The use of such solid acid catalysts can simplify product purification and reduce the generation of acidic waste streams compared to traditional homogeneous acid catalysts.
Solvent-free reaction conditions represent another significant green chemistry strategy. The synthesis of various heterocyclic compounds, including dihydropyrimidinone derivatives, has been successfully achieved under solvent-free conditions, often with the aid of microwave irradiation. rsc.orgijarsct.co.in This approach not only eliminates the environmental and health hazards associated with volatile organic solvents but can also lead to shorter reaction times and increased product yields. ijarsct.co.in For instance, the treatment of certain tetralone derivatives with N-bromosuccinimide (NBS) under solvent-free conditions has been shown to favor α-bromination. researchgate.net
Microwave-assisted synthesis is another powerful tool in green chemistry. This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. While direct microwave-assisted synthesis of this compound is not explicitly reported, the synthesis of other dihydronaphthalene and naphthalene derivatives has benefited from this technology. nih.gov
The dehydration of alcohols, a crucial step in the synthesis of dihydronaphthalenes from tetralones, can also be made more sustainable. While strong acids are traditionally used, research into solid acid catalysts and base-catalyzed dehydration offers greener alternatives. rsc.org For example, base catalysts have been studied for the dehydration of fatty alcohols to linear alpha-olefins, a process that could potentially be adapted for the synthesis of dihydronaphthalenes.
Furthermore, the use of enzymes and biocatalysis is a growing area in the green synthesis of natural products and their analogues. Enzymes can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. In the context of related compounds, enzymes from soil bacteria have been identified for processing molecules from lignin, a natural polymer, which could be a renewable feedstock for valuable chemicals.
Below is a table summarizing some green chemistry approaches applicable to the synthesis of dihydronaphthalene derivatives and their analogues.
| Green Chemistry Approach | Example Application/Analogue | Key Advantages |
| Green Catalysts | Use of zeolites in the synthesis of 1-phenyl naphthalene lignans. rsc.org | Recyclable, reduced waste, simplified purification. |
| Solvent-Free Reactions | α-Bromination of methoxy-substituted tetralones with NBS. researchgate.net | Reduced use of hazardous solvents, potential for faster reactions. |
| Microwave-Assisted Synthesis | Synthesis of various dihydronaphthalene and naphthalene derivatives. nih.gov | Reduced reaction times, lower energy consumption. |
| Sustainable Dehydration | Base-catalyzed dehydration of alcohols to olefins. | Avoids the use of strong, corrosive acids. |
| Biocatalysis | Enzymatic processing of lignin-derived molecules. | High selectivity, mild reaction conditions, renewable feedstocks. |
Chemical Reactivity and Transformation Studies of 3 Bromo 7 Methoxy 1,2 Dihydronaphthalene
Aromatization and Dehydrogenation Reactions to Naphthalene (B1677914) Derivatives
The conversion of the 1,2-dihydronaphthalene (B1214177) ring system to a fully aromatic naphthalene core is a fundamental transformation. This dehydrogenation or aromatization process can be achieved using various chemical reagents. While specific studies detailing the aromatization of 3-Bromo-7-methoxy-1,2-dihydronaphthalene are not extensively published, the general chemistry of dihydronaphthalenes suggests that reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), elemental sulfur, or palladium on carbon (Pd/C) at elevated temperatures would facilitate this conversion.
In synthetic contexts, this compound has been utilized as a precursor for more complex naphthalene-based structures. For instance, it serves as a starting material in multi-step syntheses that ultimately yield highly substituted naphthalene derivatives. google.comgoogle.com In one such pathway, the dihydronaphthalene compound is used to construct a 7-methoxy-3-(2-methyl-6-nitrophenyl)-1,2-dihydronaphthalene intermediate, which implies that the dihydronaphthalene core is retained during the initial coupling steps before any subsequent aromatization. google.comgoogle.com
Hydrogenation and Reduction Chemistry to Tetrahydronaphthalenes
The reduction of the double bond within the 1,2-dihydronaphthalene ring system yields the corresponding tetrahydronaphthalene (tetralin) derivative. This transformation is typically accomplished through catalytic hydrogenation. google.com The use of noble metal catalysts, such as palladium or platinum on a carbon support (Pd/C, Pt/C), under a hydrogen atmosphere is a standard and effective method for this reduction. google.comgoogleapis.com This reaction converts the alkene moiety into an alkane, resulting in the formation of 3-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalene. Other reduction methods common in organic synthesis, such as those employing hydrosilane or diimide, could also be applicable. google.com
Electrophilic and Nucleophilic Substitution Reactions on the Bromo- and Methoxy-Substituted Aromatic Ring
The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, governed by the electronic effects of the methoxy (B1213986) and bromo substituents. The methoxy group is a strong activating group and is ortho-, para-directing, while the bromo group is a deactivating but also ortho-, para-directing substituent.
Documented examples primarily highlight nucleophilic substitution, where the bromine atom is displaced or, more commonly, the molecule participates in metal-catalyzed cross-coupling reactions. A notable example is the coupling of this compound with 2-bromo-3-nitrotoluene (B170676) to produce 7-methoxy-3-(2-methyl-6-nitrophenyl)-1,2-dihydronaphthalene. google.comgoogle.com Such reactions are indicative of Suzuki, Stille, or similar cross-coupling methodologies where the C-Br bond is activated by a palladium or other transition metal catalyst.
For electrophilic aromatic substitution, the directing effects of the existing substituents would dictate the position of incoming electrophiles. The powerful activating effect of the C7-methoxy group would strongly direct incoming electrophiles to the C6 and C8 positions. The C8 position is sterically hindered by the adjacent non-aromatic ring, making substitution at the C6 position the most probable outcome for reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation.
Radical Reactions and Associated Mechanistic Pathways
Radical reactions offer alternative pathways for the functionalization and synthesis of complex molecules. These reactions involve intermediates with unpaired electrons and can be initiated by light, heat, or radical initiators.
Nitrenes (R-N:) and carbenes (R₂C:) are highly reactive, electron-deficient intermediates that are analogs of each other. egyankosh.ac.inwikipedia.orgegyankosh.ac.in They are typically generated in situ from precursors like azides or diazo compounds, respectively, and can undergo a variety of reactions, including insertions into C-H bonds and additions to double bonds. wikipedia.orglibretexts.org
Investigations into the synthesis of dihydronaphthalene frameworks have invoked the involvement of cobalt(III)-carbene radical intermediates. rsc.org In these catalytic systems, the reaction of specific hydrazones generates a carbene radical that undergoes a 6π-cyclization to form the 1,2-dihydronaphthalene ring system. rsc.org This demonstrates a powerful method for constructing the core structure itself.
Nitrene radical complexes are also significant intermediates in organic synthesis, particularly in C-H amination and aziridination reactions. nih.gov These metal-bound radical species can be generated from organic azides or other precursors. nih.gov Depending on the conditions, a triplet nitrene or a nitrene radical anion can be formed, leading to different reaction outcomes such as C-H functionalization or aziridination when reacted with olefins. nih.gov While direct reactions of nitrenes with this compound are not specifically documented, the alkene bond in the dihydronaphthalene ring represents a potential site for aziridination by a nitrene intermediate.
Ring Transformations and Rearrangement Processes
The bicyclic structure of dihydronaphthalenes can undergo skeletal rearrangements, leading to novel ring systems. These transformations are often promoted by specific reagents that facilitate bond migration.
A significant rearrangement of 1,2-dihydronaphthalenes is their ring contraction to form indan (B1671822) derivatives. This oxidative rearrangement can be promoted by hypervalent iodine(III) reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent), or by thallium(III) salts. acs.orgacs.org
The reaction of a 1,2-dihydronaphthalene with HTIB in a suitable solvent like methanol (B129727) leads to the formation of a 1,2-disubstituted indan. acs.org The process is highly diastereoselective. acs.orgnih.gov For example, treatment of a generic 1,2-dihydronaphthalene with HTIB in methanol can yield the corresponding indan derivative in moderate to good yields. acs.org The choice of solvent has been shown to be crucial; methanol is often suitable for unsubstituted dihydronaphthalenes, whereas acetonitrile (B52724) can be optimal for those with alkyl groups on the double bond. acs.org This ring contraction provides a strategic method for synthesizing the indan core, which is present in various biologically active molecules. acs.orgacs.org
| Substrate | Reagent | Solvent | Yield of Indan Product | Reference |
|---|---|---|---|---|
| 1,2-Dihydronaphthalene | PhI(OTs)OH (HTIB) | Methanol | 62% | acs.orgacs.org |
| 4-Methyl-1,2-dihydronaphthalene | PhI(OTs)OH (HTIB) | Acetonitrile | 75% | acs.org |
| 4-Phenyl-1,2-dihydronaphthalene | Thallium Trinitrate (TTN) | Methanol | 88% | acs.org |
Ring Expansion Strategies with Hypervalent Iodine Reagents
The expansion of carbocyclic rings presents a powerful strategy for synthesizing medium-sized rings, which are features of many biologically active compounds. One effective method for achieving this transformation is through an oxidative rearrangement mediated by hypervalent iodine reagents. nih.gov This approach is a metal-free alternative to traditional methods that often rely on heavy metals like palladium or thallium. nih.gov
The strategy typically involves the use of a reagent such as [Hydroxy(tosyloxy)iodo]benzene (HTIB), which reacts with substrates like 1-vinylcycloalkanols to induce a 1,2-aryl migration, resulting in a ring-expanded ketone. For a substrate like this compound, this would first require the introduction of a vinyl group, typically at the 1-position, to create the necessary precursor for the rearrangement.
The electronic nature of substituents on the migrating aromatic ring can significantly influence the reaction's efficiency. A methoxy group, such as the one at the 7-position of the dihydronaphthalene core, is expected to affect the migratory aptitude of the migrating carbon. The Hammett constant (σm) for a meta-methoxy group is +0.11, suggesting it has a mild electron-withdrawing effect through induction, which could potentially decrease the migratory aptitude and lead to lower yields of the ring expansion product compared to an unsubstituted ring. nih.gov However, reaction conditions, such as the solvent system and temperature, can be optimized to improve yields. For instance, conducting the reaction at low temperatures (-72 °C) in a mixed solvent system like ethyl acetate/methanol has proven effective for other methoxy-substituted substrates. nih.gov
Table 1: Representative Ring Expansion Reaction
| Reactant Type | Reagent | Key Transformation | Potential Product | Reference |
|---|
Derivatization Strategies for Complex Molecular Architectures
The this compound scaffold is a versatile starting point for creating diverse and complex molecules. The bromo and methoxy functional groups offer distinct handles for sequential chemical modifications, enabling the construction of elaborate structures, including fused heterocyclic systems. nih.govnih.gov
The bromine atom on the dihydronaphthalene ring is a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a direct pathway to a wide array of substituted analogs. nih.gov
Commonly employed cross-coupling reactions for aryl bromides include the Suzuki, Sonogashira, and Stille reactions. In the context of a bromo-naphthalene or dihydronaphthalene scaffold, these reactions are used to introduce aryl, alkyl, or alkynyl groups. nih.govmdpi.com For instance, the Suzuki coupling reaction between the bromo-dihydronaphthalene and various aryl boronic acids would yield arylated dihydronaphthalene products. umich.edu These reactions are typically catalyzed by palladium complexes, such as PdCl2(PPh3)2, often in the presence of a base and sometimes a copper(I) co-catalyst, particularly for Sonogashira couplings. mdpi.com Microwave-assisted conditions have also been shown to accelerate these transformations significantly. mdpi.com
Table 2: Examples of Cross-Coupling Reactions on Related Scaffolds
| Reaction | Catalyst System | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Palladium Acetate, Ligands | Aryl Boronic Acid | Aryl-substituted Dihydronaphthalene | mdpi.comumich.edu |
| Sonogashira Coupling | PdCl2(PPh3)2, CuI, Et3N | Terminal Alkyne | Alkynyl-substituted Dihydronaphthalene | mdpi.com |
While the bromo group provides one reactive site, the methoxy group offers an alternative or secondary point for modification. A common strategy involves converting the methoxy group into a better leaving group, such as a triflate (trifluoromethanesulfonate), to enable further cross-coupling reactions.
This transformation is typically a two-step process:
Demethylation: The methoxy ether is first cleaved to reveal the corresponding phenol (B47542) (a hydroxyl group). This can be achieved using various reagents, such as boron tribromide (BBr3) or by other methods. The conversion of 7-methoxy-4-(4-nitrophenyl)-1,2-dihydronaphthalene to 5-(4-nitrophenyl)-7,8-dihydronaphthalen-2-ol demonstrates this type of transformation on a closely related structure. umich.edu
Triflation: The resulting phenol is then treated with a triflating agent, such as triflic anhydride (B1165640) (Tf2O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh), in the presence of a base to form the aryl triflate.
This newly installed triflate group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, often exhibiting different reactivity compared to the bromo group, thus allowing for selective and sequential functionalization of the dihydronaphthalene core. mdpi.com
The dihydronaphthalene framework serves as an excellent foundation for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.govmdpi.com The inherent functionality of precursors, often derived from tetralones like 6-methoxy-1-tetralone (B92454), allows for the annulation of additional rings. nih.govresearchgate.net
One documented approach begins with the conversion of a tetralone into a hydrazine (B178648) derivative. This intermediate can then react with various electrophiles to build the heterocyclic portion. For example, reaction with aryl isothiocyanates yields thiosemicarbazides. nih.gov These thiosemicarbazides can undergo cyclization with reagents like ethyl chloroacetate (B1199739) to form fused thiazolidinone rings. nih.gov Further elaboration of these fused systems can lead to more complex structures, such as pyrano-thiazole derivatives, by reacting the thiazolidinone with aldehydes and an active methylene (B1212753) compound like malononitrile. nih.gov Such modular strategies allow for the generation of diverse libraries of fused heterocyclic compounds with three-dimensional architectures. nih.gov
Table 3: Synthesis of Fused Heterocycles from a Dihydronaphthalene Precursor
| Starting Material Derivative | Reagents | Intermediate Product | Final Fused System | Reference |
|---|---|---|---|---|
| 6-methoxy-1-tetralone hydrazine | 1. Aryl isothiocyanate2. Ethyl chloroacetate | Thiosemicarbazide | Thiazolidinone fused to dihydronaphthalene | nih.gov |
Spectroscopic and Advanced Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled insight into the chemical environment of individual atoms. uobasrah.edu.iq For 3-Bromo-7-methoxy-1,2-dihydronaphthalene and its derivatives, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques provide deeper connectivity information. beilstein-journals.orgmdpi.com
¹H and ¹³C NMR Spectral Analysis of this compound and its Derivatives
The ¹H NMR spectrum of a dihydronaphthalene derivative, such as 5-Methoxy-3-tosyl-1,2-dihydronaphthalene, reveals characteristic signals for its distinct protons. rsc.org A singlet at 8.02 ppm corresponds to the vinylic proton, while the aromatic protons appear as a multiplet between 6.70 and 7.81 ppm. rsc.org The methoxy (B1213986) group protons resonate as a sharp singlet around 3.86 ppm. rsc.org The aliphatic protons of the dihydronaphthalene ring system show as triplets around 2.81 and 2.47-2.42 ppm. rsc.org
In the ¹³C NMR spectrum of this derivative, the carbon atoms of the aromatic and dihydronaphthalene rings, along with the methoxy and tosyl groups, are all distinguishable. rsc.org The carbon attached to the methoxy group appears around 156.8 ppm, while the methoxy carbon itself is observed at approximately 55.5 ppm. rsc.org The aliphatic carbons of the dihydronaphthalene moiety are found at lower chemical shifts, around 27.9 and 21.4 ppm. rsc.org
Detailed ¹H and ¹³C NMR data for a related derivative are presented below:
| Proton (¹H) Signal | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| H-vinylic | 8.02 | s | Vinylic proton |
| H-aromatic | 7.81 | d | Aromatic protons |
| H-aromatic | 7.31 | d | Aromatic protons |
| H-aromatic | 7.21 | d | Aromatic protons |
| H-aromatic | 6.76-6.70 | m | Aromatic protons |
| H-methoxy | 3.86 | s | Methoxy group protons |
| H-aliphatic | 2.81 | t | Dihydronaphthalene ring protons |
| H-aliphatic | 2.47-2.42 | m | Dihydronaphthalene ring protons |
| Carbon (¹³C) Signal | Chemical Shift (δ ppm) | Assignment |
| C-aromatic | 156.8 | Aromatic carbon attached to methoxy group |
| C-aromatic | 144.0 - 119.9 | Other aromatic carbons |
| C-methoxy | 55.5 | Methoxy group carbon |
| C-aliphatic | 27.9 | Dihydronaphthalene ring carbon |
| C-aliphatic | 21.4 | Dihydronaphthalene ring carbon |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, tracing the connectivity of adjacent protons in the dihydronaphthalene ring and within the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial in confirming the position of the bromine and methoxy substituents on the aromatic ring by showing correlations from the aromatic protons to the quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the stereochemistry and conformation of the dihydronaphthalene ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) via ESI-TOF or APCI
High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements. For a derivative like 5-Methoxy-3-tosyl-1,2-dihydronaphthalene, the expected (M+H)⁺ ion is calculated and compared to the experimentally found value, often with a precision of a few parts per million. rsc.org This level of accuracy allows for the unambiguous determination of the molecular formula. For instance, the calculated mass for C₁₈H₁₉O₃S (M+H)⁺ is 315.1049, with a found value of 315.1056, confirming the elemental composition. rsc.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the region of 3100-2850 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
C-O stretching: The ether linkage of the methoxy group would produce a strong absorption band in the 1275-1000 cm⁻¹ range.
C-Br stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, typically between 680-515 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable insights into the electronic structure of the naphthalene (B1677914) ring system and the influence of its substituents.
The chromophore in this compound is the methoxy-substituted dihydronaphthalene ring. The electronic transitions observed in the UV-Vis spectrum of such compounds are typically π → π* transitions associated with the aromatic portion of the molecule. The presence of the methoxy group (an auxochrome) and the bromine atom can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
For context, the UV-Vis spectra of substituted naphthalenes and related aromatic systems are well-documented. The absorption spectrum of naphthalene itself exhibits characteristic bands. The electronic transitions are influenced by the presence and position of substituents on the aromatic ring. Generally, auxochromes like the methoxy group can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) due to the extension of the conjugated system through resonance. Conversely, the effect of a bromo substituent can be more complex, potentially leading to shifts in the absorption maxima.
Without experimental data, a precise data table for this compound cannot be constructed. However, based on the principles of UV-Vis spectroscopy for analogous aromatic compounds, one would expect to observe characteristic π → π* transitions. A hypothetical data table is presented below to illustrate how such data would typically be formatted.
Interactive Data Table: Hypothetical UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| Ethanol | Data not available | Data not available | π → π |
| Hexane | Data not available | Data not available | π → π |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) Studies on 3-Bromo-7-methoxy-1,2-dihydronaphthalene
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. A typical DFT study on this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.
Such studies commonly employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution. researchgate.netnih.gov The calculations would provide key data points like the total electronic energy, dipole moment, and the optimized bond lengths and angles. For instance, DFT calculations on similar bromo-methoxy aromatic compounds have successfully predicted their geometric parameters. researchgate.net The presence of the bromine and methoxy (B1213986) substituents is expected to influence the electron density distribution across the dihydronaphthalene framework. The methoxy group, being an electron-donating group, would increase electron density on the aromatic ring, while the electron-withdrawing bromine atom would have the opposite effect on the adjacent vinylic position.
Molecular Orbital Analysis and Frontier Orbitals
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. nih.gov
For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the bromine substituent on the double bond will influence both HOMO and LUMO. Computational studies on substituted naphthalenes have shown that substituent effects can be systematically analyzed to predict these energy levels. rsc.org An analysis would likely show the HOMO localized primarily on the electron-rich methoxy-substituted aromatic ring, and the LUMO distributed over the brominated double bond and the aromatic system.
Table 1: Illustrative Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 4.90 |
Note: This data is illustrative and represents typical values expected from a DFT/B3LYP calculation on a similar molecule.
Conformational Analysis and Energetics of Dihydronaphthalene Systems
The non-aromatic ring in dihydronaphthalene systems is not planar and can adopt several conformations. acs.org Conformational analysis is the study of these different spatial arrangements and their relative energies. imperial.ac.uk For 1,2-dihydronaphthalene (B1214177), the diene-containing ring typically adopts a twisted or half-chair conformation to relieve steric strain.
The substitution of bromine at the 3-position introduces additional conformational considerations. Studies on substituted 1,2-dihydronaphthalenes have shown that substituents can preferentially occupy pseudo-axial or pseudo-equatorial positions. rsc.org The relative stability of these conformers is determined by a combination of steric and electronic effects. In the case of this compound, a computational conformational search would identify the most stable conformers and the energy barriers between them. NMR studies on brominated dihydronaphthalenes have demonstrated that the presence of a bromine atom can significantly alter the ring's conformation compared to the unsubstituted parent compound. tandfonline.com It is likely that the conformer minimizing steric interactions between the bromine atom and the adjacent methylene (B1212753) group would be the most energetically favorable.
Computational Elucidation of Reaction Mechanisms and Transition States
DFT calculations are a powerful tool for investigating the pathways of chemical reactions. rsc.org By mapping the potential energy surface, chemists can identify the transition states—the highest energy points along a reaction coordinate—and calculate the activation energies. This information is critical for understanding reaction rates and selectivity.
For this compound, several reaction types could be investigated. For example, the bromine atom makes the molecule a potential substrate for nucleophilic substitution or elimination reactions. Computational studies could model the approach of a nucleophile and calculate the energy profile for both SN2' (at the C1 position) and vinylic substitution pathways. The presence of the double bond also allows for addition reactions, and the mechanisms of electrophilic additions could be similarly elucidated. Such studies would involve locating the transition state structures and using frequency calculations to confirm they represent a true saddle point on the potential energy surface.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic properties, including NMR and UV-Vis spectra. openaccesspub.org These predictions are invaluable for structure verification, as they can be directly compared with experimental data.
For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. uncw.edu The accuracy of these predictions has improved significantly, and when combined with a Boltzmann-weighted average over the most stable conformers, the calculated shifts often show excellent agreement with experimental values. github.io Statistical methods have also been developed to predict ¹³C NMR shifts in substituted naphthalenes with high accuracy. tandfonline.comlookchem.com
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C3 (with Br) | 118.5 |
| C4 | 129.0 |
| C7 (with OMe) | 158.2 |
| C8 | 114.0 |
| OCH₃ | 55.4 |
Note: This data is illustrative and based on typical substituent effects and values from computational studies on related aromatic ethers and vinyl bromides.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. rsc.org The calculated absorption maxima (λ_max) would correspond to transitions between molecular orbitals, primarily the HOMO to LUMO transition.
Studies on Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)
Beyond frontier orbital analysis, conceptual DFT provides a range of reactivity descriptors that can predict the most reactive sites within a molecule. researchgate.net These descriptors are derived from the change in electron density as electrons are added or removed. joaquinbarroso.com
The Fukui function, f(r), is a key local reactivity descriptor. researchgate.net It identifies the regions in a molecule most susceptible to electrophilic attack (f⁻(r)), nucleophilic attack (f⁺(r)), and radical attack (f⁰(r)). scm.comyoutube.com For this compound, calculating the condensed Fukui functions (which assign a value to each atom) would pinpoint the specific atoms most likely to participate in reactions. It is expected that the f⁻ function would be largest on the electron-rich aromatic ring, particularly at positions ortho and para to the methoxy group. Conversely, the f⁺ function would likely be highest at the carbon atom bearing the bromine, indicating its susceptibility to nucleophilic attack.
Table 3: Illustrative Condensed Fukui Functions for Nucleophilic Attack (f⁺) on this compound
| Atom | Illustrative f⁺ value | Predicted Reactivity |
| C3 (with Br) | 0.25 | High |
| C4 | 0.12 | Moderate |
| C6 | 0.08 | Low |
| C8 | 0.09 | Low |
Note: This data is for illustrative purposes to demonstrate how Fukui functions would identify the most electrophilic sites. Higher values indicate greater susceptibility to nucleophilic attack.
Investigation of Optoelectronic Properties via Computational Methods
Computational studies on related, but structurally distinct, naphthalene (B1677914) derivatives have been conducted to explore their potential in optoelectronic applications. For instance, investigations into substituted naphthalene diimides have utilized computational techniques to understand how chemical modifications influence their electronic structure and absorption spectra. researchgate.net Similarly, theoretical studies on coumarin (B35378) derivatives have employed DFT and TD-DFT to analyze their optoelectronic characteristics, demonstrating the power of these methods in predicting properties like HOMO-LUMO energy gaps and absorption wavelengths. mdpi.com
These studies on analogous compounds underscore the utility of computational chemistry in the rational design of materials for organic electronics. dntb.gov.uachemrxiv.org A typical computational investigation of a novel compound like this compound would likely involve:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule in its ground and excited states.
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference, or HOMO-LUMO gap, is a critical parameter for assessing the electronic and optical properties of a material.
Absorption Spectra Simulation: Using TD-DFT to predict the ultraviolet-visible (UV-Vis) absorption spectrum, which provides insight into the electronic transitions and the wavelengths of light the molecule will absorb.
Calculation of Optoelectronic Parameters: Deriving properties such as ionization potential, electron affinity, and reorganization energy to evaluate the material's potential performance in devices like Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).
However, without specific research dedicated to this compound, any discussion of its optoelectronic properties remains speculative. The application of the aforementioned computational methods would be necessary to generate the data required for a thorough analysis.
Table 5.6.1: Hypothetical Data Table of Calculated Electronic Properties
No published data is available for this compound. The following table is a template illustrating the type of data that would be generated from a computational study.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Ionization Potential (eV) | Data not available |
Table 5.6.2: Hypothetical Data Table of Simulated Optical Properties
No published data is available for this compound. The following table is a template illustrating the type of data that would be generated from a TD-DFT calculation.
| Excitation | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|
| S0 -> S1 | Data not available | Data not available |
| S0 -> S2 | Data not available | Data not available |
Advanced Analytical Methodologies for Research and Monitoring
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like 3-Bromo-7-methoxy-1,2-dihydronaphthalene. It is extensively used to separate the compound from impurities, starting materials, and byproducts that may be present after synthesis. researchgate.net In a typical setup, a solution of the crude product is injected into the HPLC system, where it is carried by a liquid mobile phase through a column packed with a solid stationary phase.
The separation is based on the differential partitioning of the analyte and impurities between the two phases. For dihydronaphthalene derivatives, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water). researchgate.netresearchgate.net The purity of the this compound sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. researchgate.net
Table 1: Illustrative HPLC Parameters for Purity Analysis of Dihydronaphthalene Derivatives
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., LiChrospher 100 RP-18), 250 x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water (gradient or isocratic, e.g., 40:60 v/v) researchgate.net | Elutes compounds from the column. The ratio can be adjusted to optimize separation. |
| Flow Rate | 1.0 mL/min researchgate.netrsc.org | Controls the speed of the mobile phase and analysis time. |
| Detector | UV-Vis or Photodiode Array (PDA) | Detects aromatic compounds based on their absorbance of UV light. |
| Wavelength | 220-254 nm researchgate.netrsc.org | Wavelength at which the naphthalene (B1677914) chromophore strongly absorbs light. |
| Injection Volume | 10 µL | The volume of the sample introduced into the system. |
This table presents typical starting conditions for method development; actual parameters must be optimized for specific applications.
Chiral HPLC for Enantiomeric Purity of Dihydronaphthalene Isomers
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Distinguishing and separating these enantiomers is critical, as they may have different biological activities. Chiral HPLC is the most widely used method for this purpose. mdpi.comchiralpedia.com This technique uses a chiral stationary phase (CSP), which is a solid support coated or bonded with a single enantiomer of a chiral molecule. chiralpedia.com
When a racemic mixture of the dihydronaphthalene is passed through the chiral column, the two enantiomers form transient diastereomeric complexes with the CSP. chiralpedia.com Due to differing spatial arrangements, these complexes have different interaction energies, causing one enantiomer to be retained longer on the column than the other, thus achieving separation. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak IC), are highly effective for separating a wide range of chiral compounds, including aromatic isomers. rsc.org The enantiomeric excess (ee) can be accurately calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. sigmaaldrich.com
Table 2: Example Chiral HPLC Method for Dihydronaphthalene Isomer Separation
| Parameter | Typical Value/Condition | Purpose |
| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak IC/OD-H) rsc.org | Enables separation of enantiomers. |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) rsc.org | Normal-phase elution, optimized for chiral recognition on polysaccharide CSPs. |
| Flow Rate | 0.6 - 1.0 mL/min rsc.org | Adjusted to achieve optimal resolution between enantiomeric peaks. |
| Detector | UV-Vis | Detects the separated enantiomers. |
| Wavelength | 254 nm rsc.org | A common wavelength for detecting aromatic compounds. |
This table is for illustrative purposes. The choice of CSP and mobile phase is crucial and must be screened for each specific analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds that may be present in the reaction mixture for this compound. It is particularly useful for identifying low molecular weight byproducts, unreacted starting materials, or degradation products. researchgate.net In this method, the sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic patterns. These patterns act as a "molecular fingerprint," allowing for definitive identification by comparing the obtained spectra with established libraries.
GC-MS can be used to monitor the progress of a synthesis reaction. For instance, in the bromination of an aromatic precursor, aliquots can be taken over time to track the consumption of the starting material and the formation of the brominated product. acs.org This allows for optimization of reaction conditions such as time and temperature. nih.gov The high sensitivity of GC-MS also makes it suitable for detecting trace impurities that could be difficult to resolve by other methods. mdpi.com
Hyphenated Techniques (e.g., LC-MS/MS, HPLC-TOF-MS) for Complex Mixture Analysis
For analyzing highly complex mixtures, such as those from crude reaction outputs or metabolism studies, hyphenated techniques that couple liquid chromatography with advanced mass spectrometry are indispensable. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF-MS) provide an extra dimension of separation and identification.
HPLC-TOF-MS combines the separation power of HPLC with the high mass accuracy of a TOF analyzer. researchgate.net This allows for the determination of the elemental composition of the parent compound and its metabolites or impurities, greatly aiding in their structural elucidation. The high resolution of TOF-MS can distinguish between compounds with very similar nominal masses.
LC-MS/MS adds another layer of specificity by selecting a specific ion (e.g., the molecular ion of this compound), fragmenting it, and then analyzing the resulting fragment ions. This is known as Selected Reaction Monitoring (SRM) and provides exceptional sensitivity and selectivity, making it possible to quantify the target compound in a complex matrix with minimal interference.
Table 3: Comparison of Hyphenated Mass Spectrometry Techniques
| Technique | Principle | Key Advantage | Application for Dihydronaphthalenes |
| HPLC-TOF-MS | HPLC separation followed by high-resolution mass analysis. researchgate.net | High mass accuracy, enabling elemental composition determination. | Identification of unknown impurities and degradation products in a synthesis mixture. researchgate.net |
| LC-MS/MS | HPLC separation followed by selection, fragmentation, and analysis of specific ions. | High selectivity and sensitivity for quantitative analysis. | Quantifying trace amounts of the target compound in complex biological or environmental samples. |
In Situ Spectroscopic Techniques for Reaction Monitoring
In situ (in the reaction vessel) spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy enable the real-time tracking of chemical reactions without the need for sampling. mt.comnih.gov This provides a dynamic understanding of reaction kinetics, mechanisms, and the formation of transient intermediates that might be missed by traditional offline analysis. spectroscopyonline.com
By inserting a probe directly into the reaction vessel, spectra can be collected continuously. youtube.com For the synthesis of this compound, in situ FTIR could monitor the disappearance of reactant-specific vibrational bands and the simultaneous appearance of product-specific bands. For example, changes in the C-H stretching of the precursor or the emergence of bands related to the C-Br bond could be tracked. youtube.comrsc.org This real-time data allows chemists to accurately determine reaction endpoints, identify deviations from the expected reaction pathway, and gather rich data for process optimization and safety. mt.comwiley.com
Applications and Material Science Potential
Role as Key Synthetic Intermediates and Building Blocks in Organic Synthesis
The 1,2-dihydronaphthalene (B1214177) framework is a significant substructure found in numerous natural products and biologically active molecules. nih.gov Consequently, compounds like 3-Bromo-7-methoxy-1,2-dihydronaphthalene serve as crucial building blocks for organic chemists. The presence of a bromine atom makes it an exceptionally versatile synthetic intermediate. Brominated aromatic and heterocyclic compounds are prized precursors in organic synthesis due to their ability to participate in a wide array of chemical transformations. nih.gov
This versatility stems from the reactivity of the carbon-bromine bond, which allows for its conversion into other functional groups through reactions such as:
Cross-coupling reactions: The bromo group is an excellent handle for transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.
Nucleophilic aromatic substitution: The bromo substituent can be displaced by various nucleophiles, providing a route to introduce diverse functional groups onto the dihydronaphthalene ring.
Grignard reagent formation: The compound can be converted into an organomagnesium reagent (Grignard reagent) by reacting with magnesium metal. youtube.com This creates a nucleophilic carbon center that can react with a wide range of electrophiles, further extending its synthetic utility. youtube.com
The methoxy (B1213986) group also influences the reactivity of the aromatic ring, directing further electrophilic substitutions and modulating the electronic properties of the molecule. The combination of these features makes this compound a highly valuable and adaptable building block in synthetic chemistry.
Precursors for the Synthesis of Structurally Complex Molecules
Given its utility as a versatile building block, this compound is an ideal precursor for the synthesis of intricate and structurally diverse molecules. Aryldihydronaphthalenes (ADHNs) and their derivatives are prevalent in many natural products and bioactive compounds, making their synthesis a key focus for organic and medicinal chemists. nih.govnih.gov
Starting from a functionalized dihydronaphthalene like the title compound, chemists can employ multi-step synthetic sequences to build complex molecular frameworks. For instance, a closely related precursor, 6-methoxy-1-tetralone (B92454), has been successfully used as a starting material to construct a variety of heterocyclic systems, such as thiazole (B1198619) and pyridine (B92270) derivatives, which have shown significant potential as anticancer agents. nih.govnih.gov The synthetic pathways often involve reactions that form new rings and introduce additional functional groups, leading to molecules with high structural complexity. nih.gov The 1,2-dihydronaphthalene ring system itself is a core component of various therapeutically important natural products, including certain cannabinoids. nih.gov
The strategic placement of the bromo and methoxy groups on the this compound scaffold allows for regioselective modifications, providing precise control over the final structure of the target molecule. This control is paramount in the total synthesis of natural products and the development of new pharmaceutical agents where specific stereochemistry and functional group placement are critical for biological activity.
Exploration of Potential in Advanced Functional Materials (e.g., Optoelectronics)
The development of novel organic materials for applications in electronics and optoelectronics is a rapidly growing field of research. taylorandfrancis.com Polycyclic aromatic compounds are central to this field, with their performance being highly dependent on their molecular structure and electronic properties. chemrxiv.org Naphthalene-based scaffolds, in particular, are of significant interest for their attractive photophysical properties. thieme-connect.de
Core-substituted naphthalene (B1677914) diimides (NDIs), for example, are widely explored for their use in organic optoelectronics due to their tunable optical and redox properties. thieme-connect.de While direct studies on this compound for these applications are not extensively documented, its structural features suggest potential. Aryldihydronaphthalene derivatives are known to be components of various functional materials. nih.gov The extended π-system of the dihydronaphthalene core can be systematically modified through reactions at the bromo-position.
By employing cross-coupling reactions, various π-conjugated moieties can be attached to the dihydronaphthalene framework. This strategy allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in designing materials for specific optoelectronic applications such as:
Organic Light-Emitting Diodes (OLEDs): Materials with tailored energy gaps can be used as emitters or charge-transport layers.
Organic Photovoltaics (OPVs): The ability to tune HOMO/LUMO levels is crucial for creating efficient donor and acceptor materials in solar cells. tulane.edu
Organic Field-Effect Transistors (OFETs): The planarity and potential for self-assembly of naphthalene-based molecules are desirable for creating materials with high charge carrier mobility. taylorandfrancis.com
The this compound scaffold offers a platform for creating a library of new materials whose properties can be systematically investigated for these advanced applications.
Development of Novel Catalytic Systems Utilizing Dihydronaphthalene Scaffolds
The scaffold of a catalyst plays a critical role in determining its activity, stability, and selectivity. mdpi.com While the direct use of a dihydronaphthalene scaffold as the catalyst support is an area ripe for exploration, the synthesis of dihydronaphthalenes has itself been the subject of catalytic innovation. For example, efficient cobalt-catalyzed methods have been developed for the synthesis of 1,2-dihydronaphthalenes. nih.gov
The development of novel catalytic systems often involves designing a scaffold that can create a specific microenvironment for the catalytic reaction. Polymeric and hydrogel scaffolds have been used to immobilize metal nanoparticles, creating flow-through reactors with high efficiency and recyclability. mdpi.com
The dihydronaphthalene structure possesses features that could be advantageous in a catalytic system. Its rigid framework could provide a stable backbone for attaching catalytic moieties. The aromatic ring could engage in π-stacking interactions, influencing substrate binding and orientation. By functionalizing the this compound molecule—for instance, by converting the bromo group into a phosphine (B1218219) or N-heterocyclic carbene precursor—it could be transformed into a ligand for a catalytically active metal center. The development of such catalysts could open new avenues in asymmetric catalysis and other selective transformations.
Frameworks for Ligand Design in Organometallic Chemistry
Ligand design is a cornerstone of modern organometallic chemistry, as the choice of ligand profoundly influences the properties and reactivity of a metal complex. nih.govlibretexts.org Ligands control steric and electronic parameters at the metal center, which in turn dictates the outcome of catalytic cycles or the stability of the complex. researchgate.netnih.gov
A suitable ligand framework should be synthetically accessible and readily modifiable. The this compound structure offers a promising scaffold for ligand development. Its key attributes for this purpose include:
Tunability: The bromo group serves as a convenient point for introducing coordinating atoms like phosphorus (to form phosphine ligands) or nitrogen (to form amine or imine ligands) through well-established synthetic methods. libretexts.org The electronic properties can be further tuned by modifying the methoxy group or by substitutions on the aromatic ring.
Rigidity and Steric Profile: The partially saturated and aromatic rings provide a defined three-dimensional structure. This rigidity can be beneficial in asymmetric catalysis, where a well-defined chiral pocket around the metal center is often required to achieve high enantioselectivity. The steric bulk of the ligand can be adjusted by adding substituents at various positions.
Hemilability: The methoxy group's oxygen atom could potentially act as a weak, hemilabile donor. A hemilabile ligand contains both a strong and a weak coordinating group. The weak bond can reversibly dissociate, opening up a coordination site on the metal for a substrate to bind during a catalytic cycle.
By leveraging these features, the dihydronaphthalene scaffold could be used to design novel mono- or bidentate ligands for a range of applications in organometallic chemistry, from homogeneous catalysis to the development of new metal-based therapeutics. nih.gov
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes for Bromo-methoxy-dihydronaphthalenes
The demand for greener and more cost-effective chemical manufacturing is driving innovation in the synthesis of complex molecules like bromo-methoxy-dihydronaphthalenes. Future research will prioritize the development of synthetic pathways that are not only high-yielding but also environmentally benign.
Key research efforts are expected to focus on:
Atom Economy: Designing reactions, such as one-pot multi-component reactions, that maximize the incorporation of starting materials into the final product, thus minimizing waste. esrapublications.com
Catalyst Innovation: Moving beyond traditional catalysts, research is exploring the use of more sustainable alternatives. This includes employing heterogeneous catalysts that are easily separated and recycled, and ionic liquids which can serve as both catalyst and solvent. esrapublications.comresearchgate.netrsc.org For instance, Y zeolites have shown potential in the preparation of monoalkyl naphthalenes, indicating a promising avenue for catalytic development. researchgate.net
| Synthetic Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Aqueous Micellar Catalysis | Utilizing surfactants in water to create nanoreactors for organic reactions. | Reduces volatile organic solvents, can improve yield and catalyst efficiency. | nih.gov |
| Ionic Liquid Catalysis | Using ionic liquids as catalysts, which can also act as the reaction medium. | High catalytic activity, potential for catalyst recycling, and mild reaction conditions. | researchgate.net |
| Route Redesign | Re-evaluating the entire synthetic pathway to identify more efficient intermediates and reactions. | Significantly increases overall yield and reduces the number of synthetic steps. | nih.gov |
| Visible Light Photoredox Catalysis | Using light to drive chemical reactions, often with a photocatalyst. | Offers novel reactivity under mild conditions. | rsc.org |
Exploration of Novel Reactivity Pathways and Unconventional Transformations
Beyond established reactions, researchers are exploring the untapped reactivity of the dihydronaphthalene core. The unique electronic and structural features of compounds like 3-Bromo-7-methoxy-1,2-dihydronaphthalene make them ideal candidates for discovering new chemical transformations.
Future explorations will likely include:
Dearomative Functionalization: This process disrupts the flat aromatic naphthalene (B1677914) core to build sp³-rich, three-dimensional scaffolds, which are common in biologically active natural products. acs.org A novel method has been developed for the synthesis of 1,4-dihydronaphthalene-1-carbonitriles from 1-naphthylmethyl amines through a base-induced dearomative transformation. acs.org
Radical Reactions: Silver-mediated oxidative C-C bond sulfonylation of methylenecyclopropanes provides a pathway to 3-sulfonyl-1,2-dihydronaphthalenes. rsc.org Further investigation into radical-mediated processes could unlock new functionalization patterns.
Visible-Light Catalysis: Merging visible light photoredox catalysis with other catalytic systems, such as cobalt catalysis, enables the construction of 4-aryl-1,2-dihydronaphthalene derivatives from methylenecyclopropanes under mild conditions. rsc.org This approach opens doors to previously inaccessible molecular architectures.
Advanced Oxidation Processes: The degradation of substituted naphthalenes using peroxy-acid treatment highlights the potential for controlled oxidative transformations, which could be harnessed for selective functionalization rather than degradation. nih.gov
Application of Advanced Spectroscopic and Imaging Techniques for Deeper Understanding
A thorough understanding of the structural and dynamic properties of dihydronaphthalene derivatives is crucial for their development. Advanced analytical techniques are providing unprecedented insight into these molecules at various levels of complexity.
Advanced Spectroscopic Methods: Comprehensive spectroscopic studies combining techniques like infrared, Raman, and laser-induced fluorescence (LIF) spectroscopy with computational calculations (ab initio and DFT) are essential for mapping the vibrational modes of dihydronaphthalene structures in both their ground and excited states. nih.govmydisser.com Future research will increasingly rely on multi-pulse and two-dimensional NMR techniques (COSY, HETCOR, NOESY) to elucidate complex 3D structures and conformations in solution. iitm.ac.in High-resolution mass spectrometry techniques like ESI-TOF are standard for confirming molecular formulas. rsc.org
Advanced Imaging Techniques: To understand how these molecules interact within biological systems, super-resolution microscopy (SRM) techniques are becoming indispensable. nih.gov Methods like Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, allowing for visualization at the subcellular level. nih.gov These tools could be used to track the localization and dynamics of fluorescently-tagged dihydronaphthalene derivatives within living cells, providing critical data on their mechanism of action. nih.govresearchgate.net Furthermore, advanced clinical imaging modalities such as PET-MRI offer a way to study the metabolic impact and distribution of compounds in whole organisms, which could be relevant for dihydronaphthalene-based probes or therapeutic agents. nih.goviu.edu
| Technique | Application for Dihydronaphthalenes | Type of Information Gained | Reference |
|---|---|---|---|
| 2D-NMR (e.g., COSY, HETCOR) | Elucidation of complex molecular structures and stereochemistry. | Connectivity of atoms, spatial relationships (through-bond and through-space). | iitm.ac.in |
| Laser-Induced Fluorescence (LIF) | Studying the electronic and vibrational states of the molecule. | Energetics, molecular rigidity, and potential energy surfaces. | nih.govmydisser.com |
| Super-Resolution Microscopy (SRM) | Imaging the subcellular localization of fluorescently-labeled derivatives. | Distribution and dynamic tracking within specific organelles in living cells. | nih.govresearchgate.net |
| PET-MRI | In vivo imaging of probes based on the dihydronaphthalene scaffold. | Biodistribution, tumor targeting, and metabolic activity. | nih.goviu.edu |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Optimization
Artificial intelligence (AI) is revolutionizing chemical research by accelerating discovery and streamlining development. researchgate.net For compounds like this compound, AI can play a pivotal role from initial design to final synthesis.
Emerging applications include:
Retrosynthesis and Route Design: AI models, particularly those based on machine translation like the Molecular Transformer, can analyze a target molecule and propose viable synthetic routes by working backward from the product. rsc.orgnih.gov These tools are trained on vast reaction databases and can suggest novel and efficient pathways that might be overlooked by chemists. rsc.orgnih.gov
Reaction Prediction and Optimization: AI algorithms can predict the likely outcome of a reaction, including potential side products, given a set of reactants and conditions. rsc.orgmdpi.com Furthermore, techniques like Bayesian optimization can be used to efficiently explore the high-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst) to find the optimal conditions with a minimal number of experiments. mdpi.com
New Molecule Generation: Generative models, such as recurrent neural networks (RNNs), can be trained on libraries of known molecules to design new compounds with desired properties. chimia.ch This could be used to create novel dihydronaphthalene derivatives optimized for specific biological targets or material properties.
Investigation of Dihydronaphthalene Frameworks in Supramolecular Chemistry and Nanotechnology
The rigid yet functionalizable backbone of the dihydronaphthalene scaffold makes it an attractive building block for creating larger, ordered structures with novel functions.
Supramolecular Chemistry: The dihydronaphthalene core can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are the basis of supramolecular assembly. researchgate.netresearchgate.net Research has shown that dihydroxynaphthalene derivatives can form layered crystalline frameworks with other molecules, where the naphthalene fragment acts as an electron donor. rsc.org Future work could explore how the specific substitution pattern of bromo-methoxy-dihydronaphthalenes can be used to direct the self-assembly of one-, two-, or three-dimensional supramolecular materials with unique electronic or host-guest properties. researchgate.netnih.gov
Nanotechnology: Nanotechnology offers powerful tools to enhance the utility of compounds like this compound, particularly in biomedical applications. Encapsulating these molecules within nanoparticles can overcome challenges such as low aqueous solubility and stability. nih.gov Various nanocarriers are being explored:
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that provide controlled, sustained release of an encapsulated compound. nih.gov
Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles can improve the bioavailability of therapeutic agents. nih.gov
Dendrimers: These highly branched, well-defined macromolecules can be functionalized to carry drug molecules, potentially enhancing their ability to target specific tissues. nih.gov
The integration of dihydronaphthalene frameworks into these nano-architectures could lead to the development of advanced drug delivery systems, diagnostic probes, and functional nanomaterials. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-7-methoxy-1,2-dihydronaphthalene?
A common approach involves Friedel-Crafts alkylation or acid-catalyzed cyclization. For example, similar dihydronaphthalene derivatives are synthesized using a phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) mixture under mild heating (60°C for 8 hours) . Adjustments may include bromination via electrophilic substitution or using bromine-containing precursors. Post-synthesis purification via recrystallization (e.g., ethanol) yields ~56% isolated purity .
Q. How can the purity and structural integrity of this compound be validated?
- Nuclear Magnetic Resonance (NMR): Compare ¹H/¹³C NMR spectra with literature data (e.g., methoxy protons at δ 3.8–4.0 ppm, dihydronaphthalene ring protons as multiplet signals) .
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) and reference standards.
- Mass Spectrometry (MS): Confirm molecular ion peaks (m/z = 239.11 for [M]⁺) and bromine isotope patterns .
Q. What spectroscopic techniques are critical for characterizing its molecular structure?
- X-ray Crystallography: Resolve crystal packing and confirm dihydronaphthalene ring conformation (e.g., semi-chair vs. boat) .
- Infrared (IR) Spectroscopy: Identify key functional groups (C-Br stretch ~550–600 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .
Advanced Research Questions
Q. How does the bromine substituent affect acid-catalyzed hydrolysis kinetics?
Bromine’s electron-withdrawing effect accelerates hydrolysis by stabilizing carbocation intermediates. Rate studies in 0.001–0.1 M HClO₄ show first-order dependence on [H⁺], with catalytic coefficient kH = 24.3 M⁻¹s⁻¹. Deuterium isotope effects (kH/kD = 3.39) suggest a proton-transfer mechanism .
| [H⁺] (M) | kobs (s⁻¹) |
|---|---|
| 0.001 | 0.0243 |
| 0.01 | 0.243 |
| 0.1 | 2.43 |
Q. What conformational dynamics govern the 1,2-dihydronaphthalene core in solid-state structures?
X-ray studies reveal that steric and electronic factors dictate ring puckering. For example, methoxy and bromine substituents induce semi-chair conformations, while π-π stacking (3.8–4.0 Å) and C–H···O interactions stabilize crystal lattices .
Q. Can photoredox catalysis enable functionalization of this compound?
Merging cobalt catalysis with visible light (e.g., 9-mesityl-10-methylacridinium perchlorate) allows fluorination via MHAT (metal-hydride hydrogen atom transfer). Yields reach ~65% in MeCN/HFIP (7:3) solvent systems .
Q. How do structural modifications influence biological activity in related dihydronaphthalenes?
Rigid analogues like 2-amino-1,2-dihydronaphthalene (2-ADN) exhibit enhanced receptor binding due to conformational restriction. Structure-activity relationship (SAR) studies suggest that bromine and methoxy groups modulate lipophilicity and metabolic stability .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
